![molecular formula C13H15FN2O3 B13609169 tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorinated furo-pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the furo-pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the carbamate group: This is usually done by reacting the furo-pyridine intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furo-pyridine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the furo-pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the furo-pyridine ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted furo-pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its carbamate moiety.
Fluorescent Probes: The fluorinated furo-pyridine ring can be used in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorinated furo-pyridine ring can interact with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects.
Comparación Con Compuestos Similares
- tert-Butyl N-({5-chlorofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- tert-Butyl N-({5-bromofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- tert-Butyl N-({5-iodofuro[3,2-b]pyridin-2-yl}methyl)carbamate
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs.
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns compared to their halogenated counterparts, affecting their behavior in chemical reactions and biological systems.
- Applications: The unique properties of the fluorinated compound make it more suitable for certain applications, such as in medicinal chemistry for drug development, where metabolic stability is crucial.
Propiedades
Fórmula molecular |
C13H15FN2O3 |
|---|---|
Peso molecular |
266.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-fluorofuro[3,2-b]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15FN2O3/c1-13(2,3)19-12(17)15-7-8-6-9-10(18-8)4-5-11(14)16-9/h4-6H,7H2,1-3H3,(H,15,17) |
Clave InChI |
ZJZCEGPYEPTDAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC2=C(O1)C=CC(=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


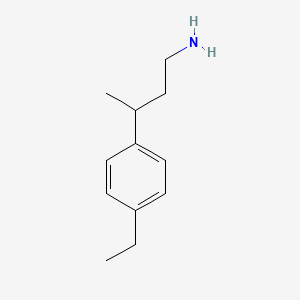
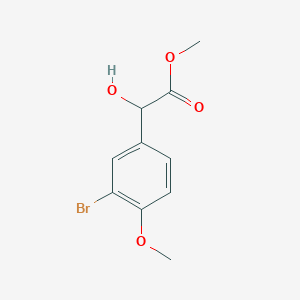
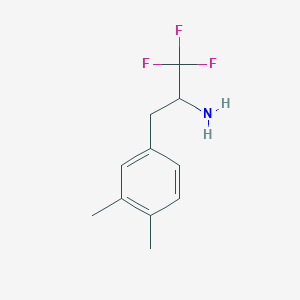
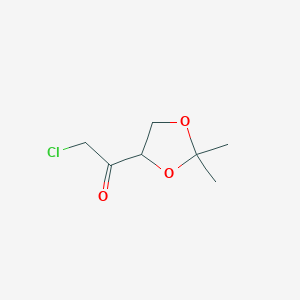
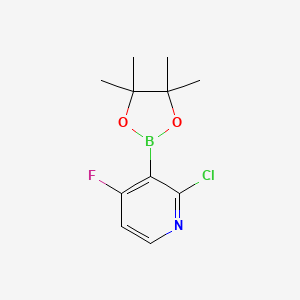
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)

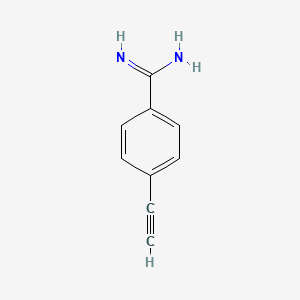




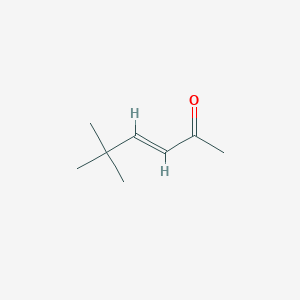
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
